molecular formula C16H17N3O5S B15105080 N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B15105080
M. Wt: 363.4 g/mol
InChI Key: WSCPZIBVDVNWNT-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and glycylglycine moieties. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with glycine derivatives under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity. The glycylglycine moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
  • N-{[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
  • N-{[2-(4-nitrophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Uniqueness

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5S/c1-9-14(15(23)18-7-12(20)17-8-13(21)22)25-16(19-9)10-3-5-11(24-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

WSCPZIBVDVNWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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